molecular formula C4H9N B154968 2-Methylazetidine CAS No. 19812-49-8

2-Methylazetidine

Cat. No. B154968
CAS RN: 19812-49-8
M. Wt: 71.12 g/mol
InChI Key: DLBWPRNUXWYLRN-UHFFFAOYSA-N
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Description

2-Methylazetidine is a type of azetidine, a four-membered nitrogen-containing ring, which is of interest in synthetic organic chemistry due to its presence in biologically active compounds and potential use in pharmaceuticals. The synthesis of azetidines and their derivatives, including 2-methylazetidine, has been explored through various methods, demonstrating the versatility and importance of these compounds in chemical synthesis .

Synthesis Analysis

The synthesis of (S)-2-methylazetidine has been achieved through two scalable syntheses, both yielding the product as a bench-stable, crystalline (R)-(-)-CSA salt. One method involves the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the other uses chemoselective reduction of N-Boc azetidine-2-carboxylic acid. These methods provide good overall yields and high enantiomeric excess, demonstrating the feasibility of large-scale production .

Molecular Structure Analysis

Azetidines, such as 2-methylazetidine, are characterized by their strained four-membered ring structure. This strain can influence their reactivity and stability, making them interesting targets for synthesis. The molecular structure of azetidines is also important for their biological activity, as small changes can significantly impact their interaction with biological targets .

Chemical Reactions Analysis

Azetidines, including 2-methylazetidine, can undergo various chemical reactions due to their strained ring system and the presence of a reactive nitrogen atom. For example, 2-(dichloromethylene)azetidines, a class of stable strained cyclic enamines, have been synthesized and shown to react smoothly with electrophilic reagents, leading to products like pyrrolidin-3-ones . Additionally, 2-methyleneazetidines have been used in [3+2]-cycloaddition reactions with azides to form beta-lactam derivatives, highlighting the synthetic utility of azetidine derivatives in constructing complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylazetidine and related azetidine derivatives are influenced by their four-membered ring structure. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, illustrates the manipulation of azetidine's physical properties through functional group modification. The resulting compound has practical yield and is proposed to have a cis configuration based on previous studies . The physical properties, such as stability and crystallinity, are also important for the practical application and handling of these compounds, as seen in the synthesis of (S)-2-methylazetidine .

Scientific Research Applications

Synthesis of Polyhydroxylated Azetidine Iminosugars

2-Methylazetidine derivatives have been synthesized from d-glucose and tested for glycosidase inhibitory activity. Notably, N-methylated compounds showed significant inhibitory activity against amyloglucosidase from Aspergillus niger in the micro molar range (Lawande et al., 2015).

Development of Novel Isomeric Analogs

The synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, demonstrates the versatility of azetidine derivatives in creating structurally unique compounds. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, leading to various novel compounds (Soriano et al., 1980).

Scalable Synthesis Approaches

Research has focused on developing scalable syntheses of (S)-2-methylazetidine, indicating its importance in various applications. Two distinct routes have been reported, both achieving good overall yields and high enantiomeric excess, crucial for large-scale production (Dowling et al., 2016).

Mass Spectra Analysis

The mass spectra of various azetidine derivatives, including 2-methylazetidine, have been studied. This research provides valuable insights into the fragmentation patterns and structural analysis of these compounds, essential for further applications in scientific research (Kostyanovsky et al., 1972).

Synthesis of Diverse Azetidine Derivatives

The synthesis of 1-alkyl-2-methylazetidin-3-ones and related compounds demonstrates the chemical versatility of 2-methylazetidine. These syntheses contribute to the expanding library of azetidine-based compounds with potential applications in various fields (Salgado et al., 2003).

Exploration of Stereoisomers in Antibacterial Agents

The study of 7-azetidinylquinolones, which include 7-(3-amino-2-methyl-1-azetidinyl) derivatives, shows the importance of azetidine isomers in developing potent antibacterial agents. These studies highlight the significance of chirality and stereochemistry in enhancing antibacterial activity (Frigola et al., 1995).

Glycosidase Inhibitory Activity and Molecular Docking

Further exploration of polyhydroxylated azetidine iminosugars, including the synthesis of various derivatives, has been conducted. These compounds exhibit significant glycosidase inhibitory activity, with some being more potent than standard inhibitors. Molecular docking studies support these findings (Lawande et al., 2017).

Safety And Hazards

2-Methylazetidine should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and set up emergency exits and the risk-elimination area . Eye and face protection should be worn, such as tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

Future Directions

Recent advances in the synthesis and reactivity of azetidines have been reported . The review provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

2-methylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBWPRNUXWYLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336393, DTXSID70903791
Record name 2-Methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_4542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylazetidine

CAS RN

19812-49-8
Record name 2-Methylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
MS Dowling, DP Fernando, J Hou, B Liu… - The Journal of Organic …, 2016 - ACS Publications
… a two-step synthesis of N-Boc-2-methylazetidine (3) from N-Boc-2-… to 2-methylazetidine that involve de novo azetidine ring synthesis, a three-step synthesis of (R)-2-methylazetidine 7 …
Number of citations: 15 pubs.acs.org
RG Kostyanovsky, VI Markov, IM Gella… - Organic Mass …, 1972 - Wiley Online Library
… In the spectrum of 2-methylazetidine the ratio [M - l]/[M] is equal to 0.33 at 30 eV and reduces sharply to 0.08 at 12 eV. In the spectrum of 1-phenyl-2-methoxy3,3-dimethyla~etidine~ the […
Number of citations: 21 onlinelibrary.wiley.com
DH Leng, DX Wang, J Pan, ZT Huang… - The Journal of Organic …, 2009 - ACS Publications
… cell catalyst in neutral aqueous buffer at 30 C, a number of racemic 1-benzylazetidine-2-carbonitriles, trans-1-benzyl-4-methylazetidine-2-carbonitrile, and 1-benzyl-2-methylazetidine-2-…
Number of citations: 47 pubs.acs.org
K KOBAYASHI, M SASSA, K YAJIMA… - Analytical Sciences: X …, 2003 - jstage.jst.go.jp
A thermal rearrangement reaction of (R)-1-bromo-2-benzylaminobutane hydrobromide gave 3-bromo-1-benzylaminobutane hydrobromide. The process was confirmed by formation of a …
Number of citations: 7 www.jstage.jst.go.jp
Y Iwakura, A Nabeya, T Nishiguchi… - The Journal of Organic …, 1966 - ACS Publications
… , and l-(N-phenylcarbamyl-)-2-methylazetidine were … )-2-methylazetidine with acids in refluxing toluene showed more SN2-like character than of l-(N-phenylcarbamyl)-2-methylazetidine. …
Number of citations: 20 pubs.acs.org
GV Shustov, A Rauk - Journal of the American Chemical Society, 1995 - ACS Publications
… The ring puckering angles (ß), calculated for the ground states of (V-nitrosoazetidines 1—4 (Table 1), are close to the experimental angle for 1 -cyano-2-methylazetidine (14)10a and …
Number of citations: 25 pubs.acs.org
RG Kostyanovskii, IM Gella… - Bulletin of the Academy of …, 1974 - researchgate.net
… The distribution of signs in the squares follows from the ORD spectra of salts of S-2-methylazetidine, S-2-methylpiperidine {Fig. 1), as well as S-2-ethyl- and S-2-propylpipertdines [2] …
Number of citations: 4 www.researchgate.net
J Frigola, D Vano, A Torrens… - Journal of medicinal …, 1995 - ACS Publications
… The 3S configuration in the pyridobenzoxazine series and the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety for all new compounds conferred the best antibacterial …
Number of citations: 31 pubs.acs.org
PL Polavarapu, DK Chakraborty - Journal of the American …, 1998 - ACS Publications
… of 2-methylazetidine the specific rotation predicted for the trans conformer of (2S)-2-methylazetidine, … The specific rotation predicted for the cis conformer of (2S)-2-methylazetidine, with a …
Number of citations: 102 pubs.acs.org
GV Shustov, A Rauk - The Journal of Organic Chemistry, 1995 - ACS Publications
Optically active inherently nonplanar nitroamines, ie,(2R)-l-nitro-2-methylazetidine (2b),(4S')-l-nitro-2, 2-dibutyl-4-methylazetidine (2d), and (1R, 9R, 1 OR)-10-methyl-1, 9-(A*-…
Number of citations: 9 pubs.acs.org

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